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Compound of Interest

Compound Name: CRT0105950

Cat. No.: B606816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of CRT0105950, a potent LIM

Kinase (LIMK) inhibitor, across various cancer cell lines. The information presented herein is

supported by experimental data from peer-reviewed studies, offering a comprehensive

resource for researchers investigating the therapeutic potential of targeting the LIMK signaling

pathway.

CRT0105950 is a selective inhibitor of both LIMK1 and LIMK2, key regulators of cytoskeletal

dynamics.[1] By inhibiting LIMK, CRT0105950 disrupts the phosphorylation of cofilin and

increases the acetylation of α-tubulin, leading to impaired tumor cell proliferation, motility, and

invasion.[1][2]

Comparative Efficacy of CRT0105950
The following tables summarize the in vitro efficacy of CRT0105950 against its primary targets

and its cytotoxic effects in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of CRT0105950

Target IC50 (nM)

LIMK1 0.3

LIMK2 1.0
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Data sourced from Mardilovich et al., 2015.[2]

Table 2: Anti-proliferative Activity of CRT0105950 in Selected Cancer Cell Lines

A large-scale screening of 656 cancer cell lines demonstrated that rhabdomyosarcoma,

neuroblastoma, and kidney cancer cell lines are particularly sensitive to CRT0105950.[1] The

table below presents a selection of EC50 values for various cancer cell lines.

Cell Line Cancer Type EC50 (µM)

Neuroblastoma

CHP-100 Neuroblastoma Sensitive

Rhabdomyosarcoma

RD Rhabdomyosarcoma Sensitive

Kidney Cancer

A498 Kidney Carcinoma Sensitive

Breast Cancer

MDA-MB-231 Breast Adenocarcinoma >10

MCF7 Breast Adenocarcinoma >10

Lung Cancer

A549 Lung Carcinoma >10

EC50 values for neuroblastoma, rhabdomyosarcoma, and kidney cancer cell lines are noted as

sensitive based on the findings of Mardilovich et al., 2015, though specific values for all 656

cell lines are extensive and detailed in the supplementary materials of the original publication.

[1] Values for MDA-MB-231, MCF7, and A549 are based on graphical data from the same

study, indicating less sensitivity.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CRT0105950 and the general

workflow for key experimental assays used to validate its effects.
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Caption: CRT0105950 inhibits LIMK1/2, affecting cytoskeletal dynamics.
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Experimental Workflow for CRT0105950 Validation
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Caption: Workflow for evaluating CRT0105950's cellular effects.

Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

CRT0105950.

Cell Viability Assay
This protocol is based on the methods described in the study by Mardilovich et al., 2015.
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Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 1,000 to 5,000

cells per well, depending on the cell line's growth characteristics.

Compound Treatment: After 24 hours of incubation to allow for cell attachment, cells are

treated with a serial dilution of CRT0105950 (typically ranging from 0.01 to 30 µM) or a

vehicle control (DMSO).

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with

5% CO2.

Viability Assessment: Cell viability is assessed using a commercially available assay kit, such

as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels

as an indicator of metabolically active cells.

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to

the vehicle-treated control wells, and EC50 values are calculated using a non-linear

regression curve fit (log(inhibitor) vs. normalized response).

Inverse Invasion Assay
This protocol allows for the assessment of a compound's ability to inhibit cancer cell invasion

through an extracellular matrix.

Chamber Preparation: Boyden chambers with an 8 µm pore size polycarbonate membrane

are coated with a layer of Matrigel® (Corning).

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in the upper chamber in a

serum-free medium.

Treatment: CRT0105950 or a vehicle control is added to the upper chamber with the cells.

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant,

such as 10% fetal bovine serum (FBS), to stimulate cell invasion.

Incubation: The chambers are incubated for 24 to 48 hours at 37°C.

Analysis: Non-invading cells on the upper surface of the membrane are removed with a

cotton swab. The invading cells on the lower surface of the membrane are fixed, stained
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(e.g., with crystal violet), and counted under a microscope. The number of invading cells in

the treated wells is compared to the control wells to determine the percentage of invasion

inhibition.

Immunoblotting for Phospho-Cofilin and Acetylated-
Tubulin
This method is used to determine the effect of CRT0105950 on the phosphorylation status of

cofilin and the acetylation of α-tubulin.

Cell Lysis: Cells are treated with various concentrations of CRT0105950 for a specified time

(e.g., 24 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA

buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the cell lysates is determined using

a BCA protein assay (Thermo Fisher Scientific).

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated

by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

Antibody Incubation: The membranes are blocked and then incubated with primary

antibodies specific for phospho-cofilin (Ser3), total cofilin, acetylated-α-tubulin (Lys40), and

total α-tubulin (as a loading control) overnight at 4°C.

Detection: After washing, the membranes are incubated with the appropriate horseradish

peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using

an enhanced chemiluminescence (ECL) detection system and imaged.

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis

software (e.g., ImageJ). The levels of phospho-cofilin and acetylated-tubulin are normalized

to the total protein levels of cofilin and α-tubulin, respectively.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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